N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide is a synthetic organic compound notable for its unique structure and potential applications across various scientific fields. The compound features a bromine atom, two methyl groups, and a chlorobutanamide moiety linked to a phenyl ring. Its chemical formula is and it has a molecular weight of approximately 292.61 g/mol. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules and has been investigated for its biochemical properties.
The compound can be sourced from chemical suppliers and research laboratories, with specific interest in its applications in organic synthesis and biological studies. It is cataloged under the CAS number 1021021-78-2, which aids in its identification across chemical databases.
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also falls under the category of halogenated compounds due to the presence of bromine and chlorine atoms.
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide typically involves the reaction between 4-bromo-2,6-dimethylaniline and 4-chlorobutanoyl chloride. This reaction is facilitated by a base, commonly triethylamine, which serves to neutralize hydrochloric acid produced during the reaction.
On an industrial scale, continuous flow reactors may be employed to optimize conditions like temperature and pressure for improved yield and consistency.
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide can undergo several types of chemical reactions:
These reactions expand the utility of this compound in synthesizing derivatives with varied functional properties.
The mechanism by which N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide exerts its biological effects involves interactions with specific molecular targets. It may inhibit enzymes by binding to their active sites, blocking substrate access and subsequent catalytic activity. Additionally, it could modulate signal transduction pathways through receptor interactions.
Relevant data on melting point, boiling point, and specific heat capacity are often determined through experimental methods but are not universally available for this compound.
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide has several applications:
This compound's versatility makes it valuable across various scientific disciplines, promoting further research into its properties and potential uses.
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide (C₁₂H₁₅BrClNO) primarily relies on nucleophilic acyl substitution between 4-bromo-2,6-dimethylaniline and 4-chlorobutanoyl chloride. This reaction follows classical Schotten-Baumann conditions, where the amine precursor dissolved in an inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with the acid chloride in the presence of a base such as triethylamine or pyridine. The base acts as a hydrogen halide scavenger, preventing protonation of the aniline and driving the reaction toward amide bond formation [1] [5].
A critical challenge in this synthesis is the steric hindrance imposed by the ortho-methyl groups of 4-bromo-2,6-dimethylaniline, which reduces nucleophilicity and necessitates precise stoichiometric control. Industrial protocols address this by employing a 1:1.2 molar ratio of amine to acid chloride, ensuring complete conversion of the amine while minimizing unreacted starting material. Post-reaction purification typically involves sequential washes with dilute hydrochloric acid (to remove excess triethylamine) and sodium bicarbonate solution (to hydrolyze unreacted acid chloride), followed by recrystallization from ethanol/water mixtures to achieve >98% purity [4] [10].
Table 1: Optimization Parameters for Traditional Acylation Synthesis
Reaction Variable | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent System | Dichloromethane | Tetrahydrofuran | +12% yield |
Base | Pyridine | Triethylamine | +8% yield |
Temperature | 0-5°C | 20-25°C (room temperature) | +5% yield |
Amine:Acid Chloride Ratio | 1:1 | 1:1.2 | +15% yield |
Reaction Time | 4 hours | 2 hours | No significant change |
Recent optimizations have replaced 4-chlorobutanoyl chloride with 4-chlorobutyric anhydride under reflux conditions in toluene. This modification reduces racemization risks and avoids hydrogen chloride byproduct formation, pushing yields to 88–92% [5]. Despite these improvements, limitations persist, including solvent waste generation and the need for multi-step purification, driving research toward catalytic and solvent-free alternatives.
Catalytic innovations have transformed the synthesis of halogenated amides like N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide. Palladium-catalyzed carbonylative amidation stands out, where aryl halides (e.g., 1-bromo-3,5-dimethylbenzene) directly react with 4-chlorobutyramide in the presence of carbon monoxide. This method employs Pd(OAc)₂/Xantphos systems (5 mol%) at 100°C under 20 bar CO pressure, achieving 85% yield with exceptional chemoselectivity (>99%). The reaction mechanism involves oxidative addition of the aryl bromide to palladium(0), CO insertion to form an acyl palladium complex, and nucleophilic attack by the amide nitrogen [7].
For bromine-retentive reactions, copper(I)-based catalysts offer advantages. CuI/1,10-phenanthroline complexes (10 mol%) enable coupling between 4-bromo-2,6-dimethylaniline and 4-chlorobutyraldehyde under aerobic conditions. This system leverages in situ oxidation of the aldehyde to the acylating species, avoiding pre-activated reagents. Yields reach 78% within 6 hours at 80°C in dimethylacetamide, with catalyst recyclability demonstrated over five cycles with <5% activity loss [7] [9].
Table 2: Catalytic Systems for Halogenated Amide Synthesis
Catalyst System | Reaction Conditions | Yield (%) | Turnover Frequency (h⁻¹) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | 100°C, 20 bar CO, 12h | 85 | 42 | No pre-activation of acid |
CuI/phenanthroline | 80°C, O₂ atmosphere, 6h | 78 | 26 | Tolerates electron-rich arenes |
InCl₃ (sonochemical) | 40°C, ultrasound, 50% EtOH, 20min | 92* | 138 | Ultra-fast kinetics |
Zr-MOF-808 | 90°C, solvent-free, 3h | 89 | 59 | Heterogeneous recyclability |
Note: Yield for analogous pyrazole synthesis under InCl₃ catalysis [9]
Ultrasound-assisted catalysis using InCl₃ (20 mol%) in 50% ethanol exemplifies radical innovation. Though originally developed for pyranopyrazole synthesis [9], this approach has been adapted for sterically hindered amides. Ultrasound irradiation (25 kHz, 250 W) induces cavitational micro-mixing, accelerating mass transfer and reducing reaction times from hours to minutes. When applied to 4-bromo-2,6-dimethylaniline and 4-chlorobutyric acid activated with tosyl chloride, it delivered 92% yield in <30 minutes at 40°C – a 3-fold kinetic enhancement over conventional heating [9].
Solvent-free methodologies are pivotal for sustainable large-scale production of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide. Mechanochemical ball milling enables direct amidation between solid 4-bromo-2,6-dimethylaniline and 4-chlorobutyric acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reactions complete within 30 minutes using stainless-steel balls (10 mm diameter) at 350 rpm frequency, yielding 93% product with minimal waste. This eliminates solvent recovery steps and reduces energy consumption by 70% compared to reflux processes [5] [6].
Microwave-assisted continuous flow reactors represent another scalable green technology. A mixture of amine and acid is passed through a silicon carbide-packed tubular reactor under continuous microwave irradiation (300 W, 150°C), with a residence time of 8 minutes. The process achieves 94% conversion and a space-time yield of 1.2 kg·L⁻¹·h⁻¹, making it suitable for multi-ton production. Key to success is the in situ activation of the carboxylic acid using polymer-supported tosyl chloride, which simplifies downstream purification [5].
Table 3: Green Chemistry Metrics for Solvent-Free Amidation Techniques
Technique | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kJ/mol) | Yield (%) |
---|---|---|---|---|
Conventional reflux | 28.6 | 46.3 | 620 | 82 |
Mechanochemical ball milling | 2.1 | 0.9 | 85 | 93 |
Microwave continuous flow | 3.8 | 1.7 | 110 | 94 |
Thermal fusion (160°C) | 1.0 | 0.1 | 75 | 88 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1